Cas no 2089316-22-1 (2-Chloro-7-iodoquinazoline)

2-Chloro-7-iodoquinazoline is a halogenated quinazoline derivative with significant utility in organic synthesis and pharmaceutical research. Its bifunctional structure, featuring both chloro and iodo substituents, enables selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The electron-deficient quinazoline core enhances reactivity in nucleophilic aromatic substitution, making it a versatile intermediate for drug discovery, particularly in kinase inhibitor development. High purity and stability under standard conditions ensure reliable performance in multistep syntheses. This compound is particularly valuable for medicinal chemists seeking to explore structure-activity relationships in targeted therapeutics.
2-Chloro-7-iodoquinazoline structure
2-Chloro-7-iodoquinazoline structure
商品名:2-Chloro-7-iodoquinazoline
CAS番号:2089316-22-1
MF:C8H4ClIN2
メガワット:290.48823261261
CID:5039064
PubChem ID:122129829

2-Chloro-7-iodoquinazoline 化学的及び物理的性質

名前と識別子

    • 2-Chloro-7-iodoquinazoline
    • AKOS030625349
    • BS-16560
    • D83979
    • 2089316-22-1
    • インチ: 1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
    • InChIKey: OACROEMKWMRRHG-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC2=CN=C(N=C2C=1)Cl

計算された属性

  • せいみつぶんしりょう: 289.91077g/mol
  • どういたいしつりょう: 289.91077g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 25.8

2-Chloro-7-iodoquinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD753741-250mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
250mg
¥2009.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD753741-100mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
100mg
¥1025.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD753741-1g
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
1g
¥5023.0 2022-03-01
Ambeed
A645633-100mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
100mg
$77.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X34325-100mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
100mg
¥984.0 2024-07-18
Aaron
AR01KKQ9-100mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
100mg
$242.00 2025-02-12
Ambeed
A645633-250mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
250mg
$151.0 2025-02-26
Chemenu
CM514455-100mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
100mg
$150 2022-09-01
eNovation Chemicals LLC
Y1259799-100mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
100mg
$275 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SE922-200mg
2-Chloro-7-iodoquinazoline
2089316-22-1 97%
200mg
1810.0CNY 2021-07-09

2-Chloro-7-iodoquinazoline 関連文献

2-Chloro-7-iodoquinazolineに関する追加情報

Introduction to 2-Chloro-7-iodoquinazoline (CAS No. 2089316-22-1)

2-Chloro-7-iodoquinazoline, identified by the Chemical Abstracts Service Number (CAS No.) 2089316-22-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of both chloro and iodo substituents on the quinazoline core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising scaffold for the discovery of novel therapeutic agents.

The structural features of 2-Chloro-7-iodoquinazoline contribute to its versatility in chemical transformations. The chloro group can participate in nucleophilic substitution reactions, while the iodo substituent is susceptible to cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These properties have made this compound a cornerstone in the synthesis of more complex molecules, particularly in the development of small-molecule inhibitors targeting various biological pathways.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy against a range of diseases, including cancer, infectious diseases, and neurological disorders. The structural motif of quinazoline is frequently incorporated into drug candidates due to its ability to interact with biological targets such as kinases and other enzymes. Among these derivatives, 2-Chloro-7-iodoquinazoline has emerged as a particularly interesting compound due to its ability to serve as a precursor for the synthesis of highly potent and selective inhibitors.

One of the most compelling aspects of 2-Chloro-7-iodoquinazoline is its role in the development of targeted therapies for cancer. Quinazoline-based compounds have shown promise as kinase inhibitors, which are critical in disrupting aberrant signaling pathways that drive tumor growth and progression. For instance, studies have demonstrated that derivatives of quinazoline can inhibit tyrosine kinases, which are overexpressed in many cancers. The chloro and iodo substituents on 2-Chloro-7-iodoquinazoline facilitate further functionalization, allowing researchers to fine-tune the molecule's properties for optimal binding affinity and selectivity.

Moreover, the compound has found utility in the synthesis of probes for biochemical studies. Researchers utilize 2-Chloro-7-iodoquinazoline to develop fluorescent or radioactive labeled derivatives that can be used to study enzyme mechanisms and protein interactions. These probes are invaluable tools in understanding the fundamental processes underlying various diseases, thereby aiding in the development of more effective treatments.

The synthetic accessibility of 2-Chloro-7-iodoquinazoline has also contributed to its widespread use in academic and industrial research. Several synthetic routes have been developed to produce this compound efficiently, often involving multi-step processes that highlight its reactivity and adaptability. These methods typically involve halogenation strategies on pre-existing quinazoline scaffolds or direct functionalization of simpler precursors. The availability of reliable synthetic protocols has enabled researchers to explore a wide range of derivatives without significant hurdles.

Recent advancements in medicinal chemistry have leveraged 2-Chloro-7-iodoquinazoline as a key building block for structure-based drug design. By incorporating this compound into libraries of potential drug candidates, researchers can rapidly screen for molecules with desired pharmacological properties. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the process of identifying lead compounds that can be further optimized through iterative chemical modifications.

The versatility of 2-Chloro-7-iodoquinazoline extends beyond oncology; it has also been explored in the treatment of infectious diseases. Quinazoline derivatives exhibit antimicrobial properties against various pathogens, including bacteria and viruses. The chloro and iodo substituents play a crucial role in modulating the antimicrobial activity by influencing interactions with bacterial enzymes or viral proteins. This has spurred interest in developing novel antibiotics and antivirals based on quinazoline cores.

In conclusion, 2-Chloro-7-iodoquinazoline (CAS No. 2089316-22-1) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthesizing biologically active molecules. The ongoing research into quinazoline derivatives underscores their importance as scaffolds for next-generation therapeutics, highlighting the enduring relevance of compounds like 2-Chloro-7-iodoquinazoline in addressing global health challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2089316-22-1)2-Chloro-7-iodoquinazoline
A1007271
清らかである:99%/99%
はかる:250mg/1g
価格 ($):272.0/635.0